molecular formula C8H15NO B13177143 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one

1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one

Cat. No.: B13177143
M. Wt: 141.21 g/mol
InChI Key: RAOJVQVQODAOJW-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical tool.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: Its unique structure makes it a candidate for developing new materials or catalysts.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aminoketone moiety may participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of a cyclopropyl group and an aminoketone. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C8H15NO/c1-7(2,3)6(10)8(9)4-5-8/h4-5,9H2,1-3H3

InChI Key

RAOJVQVQODAOJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1(CC1)N

Origin of Product

United States

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